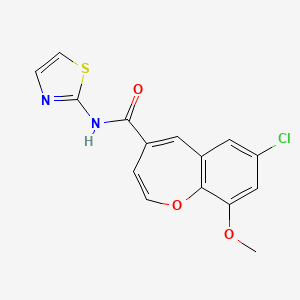
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazole ring and a benzoxepine core in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core, introduction of the chloro and methoxy groups, and the attachment of the thiazole ring. Common reagents and conditions used in these reactions may include:
Formation of Benzoxepine Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Chloro and Methoxy Groups: Halogenation and methylation reactions using reagents like chlorine gas or methyl iodide.
Attachment of Thiazole Ring: This could involve coupling reactions using thiazole derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxy and thiazole groups.
9-methoxy-1-benzoxepine-4-carboxamide: Lacks the chloro and thiazole groups.
N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide: Lacks the chloro and methoxy groups.
Uniqueness
The presence of the chloro, methoxy, and thiazole groups in 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C15H11ClN2O3S |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-12-8-11(16)7-10-6-9(2-4-21-13(10)12)14(19)18-15-17-3-5-22-15/h2-8H,1H3,(H,17,18,19) |
InChI Key |
IRYJZDALDVYLON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


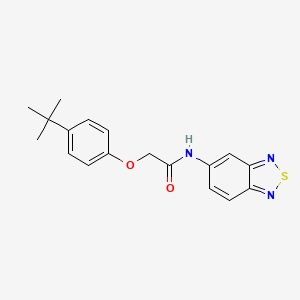
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11322714.png)
![2-(4-ethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322721.png)
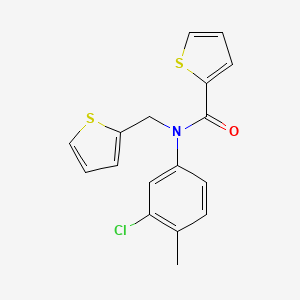
![N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11322734.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322741.png)
![N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B11322752.png)
![N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11322763.png)
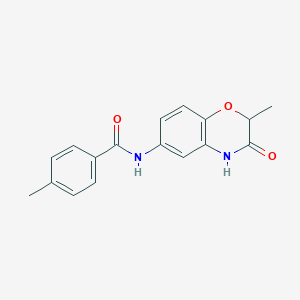
![2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322779.png)
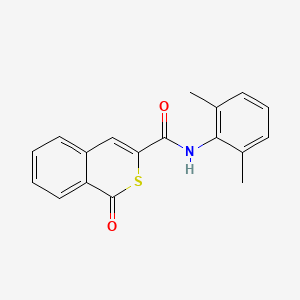
![10-(3-methoxyphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11322781.png)
![5-chloro-3,6-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322785.png)
